molecular formula C18H10F3N3OS B2907472 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-92-9

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2907472
CAS No.: 330189-92-9
M. Wt: 373.35
InChI Key: ZWAHXEMSJGOXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a trifluoromethylbenzamide moietyThe presence of the trifluoromethyl group is particularly noteworthy as it imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the cyanophenyl and trifluoromethylbenzamide groups. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by the coupling of the cyanophenyl group and the trifluoromethylbenzamide moiety under specific reaction conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3OS/c19-18(20,21)14-3-1-2-13(8-14)16(25)24-17-23-15(10-26-17)12-6-4-11(9-22)5-7-12/h1-8,10H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAHXEMSJGOXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.